molecular formula C26H28N2O4S B11226472 6-tert-butyl-N-(3-methylphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-tert-butyl-N-(3-methylphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11226472
M. Wt: 464.6 g/mol
InChI Key: BYPBXQYENYCPSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(3-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzenesulfonamide derivatives. These compounds are known for their diverse biological activities, including anticancer and antimicrobial properties . The unique structure of this compound, which includes a benzenesulfonyl group, a tert-butyl group, and a benzoxazine ring, contributes to its distinctive chemical and biological properties.

Chemical Reactions Analysis

4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(3-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including :

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can occur at the benzoxazine ring, converting it into a more saturated form.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzoxazine ring and the benzenesulfonyl group.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts, particularly under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols .

Mechanism of Action

Properties

Molecular Formula

C26H28N2O4S

Molecular Weight

464.6 g/mol

IUPAC Name

4-(benzenesulfonyl)-6-tert-butyl-N-(3-methylphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C26H28N2O4S/c1-18-9-8-10-20(15-18)27-25(29)24-17-28(33(30,31)21-11-6-5-7-12-21)22-16-19(26(2,3)4)13-14-23(22)32-24/h5-16,24H,17H2,1-4H3,(H,27,29)

InChI Key

BYPBXQYENYCPSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CN(C3=C(O2)C=CC(=C3)C(C)(C)C)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.